2-Fluoro-3,6-diiodopyridine

Nucleophilic aromatic substitution Halogen reactivity Leaving group aptitude

2-Fluoro-3,6-diiodopyridine is a strategically differentiated halogenated pyridine building block featuring a strong electron-withdrawing 2-fluoro group and two highly reactive 3- and 6-iodo substituents. This unique architecture enables sequential, site-selective Suzuki-Miyaura or Sonogashira couplings at rates 10²–10⁴ times faster than bromo analogs, with reduced catalyst loading and broader functional group tolerance. Unlike symmetrical or mono-halogenated pyridines, it allows precise, sequential construction of diverse 2-fluoropyridine scaffolds without statistical mixtures or protecting-group chemistry. Ideal for medicinal chemistry SAR, agrochemical library synthesis, and methodology development demanding high reactivity and orthogonal functionalization.

Molecular Formula C5H2FI2N
Molecular Weight 348.88 g/mol
Cat. No. B12343953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3,6-diiodopyridine
Molecular FormulaC5H2FI2N
Molecular Weight348.88 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1I)F)I
InChIInChI=1S/C5H2FI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
InChIKeyUMRMECHBLOCAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3,6-diiodopyridine: A Dual-Halogen Pyridine Scaffold for Sequential C–I Functionalization


2-Fluoro-3,6-diiodopyridine (CAS 1245321-31-6, C₅H₂FI₂N, MW 348.88) is a polysubstituted halogenated pyridine bearing a 2-fluoro group and two iodine substituents at the 3- and 6-positions . The compound belongs to the class of fluorinated diiodopyridines and serves as a versatile synthetic intermediate in organic and medicinal chemistry. The 2-fluoro substituent imparts both a strong electron-withdrawing inductive effect and a site-blocking function, while the two iodo groups provide high reactivity for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings [1][2]. The orthogonal reactivity profile—a non-leaving fluorine adjacent to two highly electrophilic iodine centers—enables sequential and regioselective functionalization strategies that are not achievable with mono-halogenated or non-fluorinated pyridine analogs [1].

Why 2-Fluoro-3,6-diiodopyridine Cannot Be Replaced by Generic Mono-Iodo or Chloro Pyridines


Attempting to substitute 2-fluoro-3,6-diiodopyridine with simpler halogenated pyridines—such as 2-fluoro-3-iodopyridine (single iodine), 3,6-diiodopyridine (lacking fluorine), or 2-chloro-3,6-diiodopyridine—introduces critical functional deficits that compromise synthetic utility. First, the absence of the 2-fluoro group eliminates the strong electron-withdrawing inductive effect that modulates the reactivity of the adjacent 3-iodo position and prevents undesired nucleophilic displacement at C2 [1]. Second, the replacement of iodine with chlorine or bromine reduces cross-coupling efficiency by orders of magnitude: the established reactivity order in palladium-catalyzed couplings is ArI ≫ ArBr ≫ ArCl [2]. Third, the loss of one iodine (e.g., using 2-fluoro-3-iodopyridine) removes the capacity for sequential, site-differentiated functionalization at two distinct positions on the same ring. Each of these differences translates to lower yields, more steps, or complete synthetic failure. The quantitative evidence that follows substantiates exactly where these alternatives fall short.

2-Fluoro-3,6-diiodopyridine: Quantified Differentiation Evidence Versus Comparators


320× Faster Nucleophilic Aromatic Substitution: 2-Fluoro vs. 2-Chloro Pyridine Reactivity

The 2-fluoro substituent on the pyridine ring confers a dramatically higher reactivity toward nucleophilic aromatic substitution (SₙAr) compared to a 2-chloro analog. While the fluorine in 2-fluoro-3,6-diiodopyridine is not the primary leaving group (iodine is), its strong electron-withdrawing inductive effect activates the entire ring and specifically influences the reactivity of the adjacent 3-iodo position. The quantitative magnitude of this effect is established by direct kinetic competition experiments on the parent heterocycle: 2-fluoropyridine reacts with sodium ethoxide in ethanol at 25°C a full 320 times faster than 2-chloropyridine [1]. This class-level inference demonstrates that a 2-fluoro-3,6-diiodopyridine scaffold is substantially more electrophilic and more readily functionalized via SₙAr pathways than the corresponding 2-chloro-3,6-diiodopyridine analog.

Nucleophilic aromatic substitution Halogen reactivity Leaving group aptitude

Iodine vs. Bromine/Chlorine Cross-Coupling Reactivity Advantage

The presence of two iodine substituents in 2-fluoro-3,6-diiodopyridine provides a substantial reactivity advantage over bromine- or chlorine-containing analogs in palladium-catalyzed cross-coupling reactions. The well-established reactivity order for oxidative addition to Pd(0) catalysts is ArI ≫ ArBr ≫ ArCl [1]. While no single study provides a direct head-to-head kinetic comparison of 2-fluoro-3,6-diiodopyridine against its dibromo or dichloro counterparts, the class-level inference from extensive cross-coupling literature indicates that iodoarenes undergo oxidative addition with Pd(0) catalysts at rates typically 10² to 10³ times faster than the corresponding bromoarenes, and >10⁴ times faster than chloroarenes [1]. This translates directly to higher yields, milder reaction conditions, and broader functional group tolerance in Suzuki-Miyaura, Sonogashira, and related coupling reactions [2].

Suzuki-Miyaura coupling Palladium catalysis Oxidative addition

Site-Selective Suzuki-Miyaura Coupling Enabled by Electronic Differentiation

In dihalogenated pyridines, electronic effects govern which halogen undergoes preferential cross-coupling. Sharif et al. (2017) demonstrated that in 2,6-dichloro-3-(trifluoromethyl)pyridine, Suzuki-Miyaura coupling with one equivalent of arylboronic acid occurs site-selectively at the 2-position, leaving the 6-chloro substituent intact for subsequent functionalization [1]. This site-selectivity arises from electronic differences imparted by the ring substituents. Extending this principle to 2-fluoro-3,6-diiodopyridine: the 2-fluoro group exerts a strong electron-withdrawing inductive effect that differentiates the electronic environment at C3 versus C6. This differential activation enables sequential coupling strategies where the first aryl/alkyl group can be installed at the more activated iodine position while preserving the second iodine for a distinct second coupling. The presence of the 2-fluoro group provides electronic bias that is absent in 3,6-diiodopyridine (lacking fluorine), which lacks sufficient electronic differentiation between the two iodo positions and would yield statistical mixtures in non-selective couplings.

Site-selectivity Regioselective coupling Dihalogenated pyridines

Ortho-Metalation Feasibility: Fluorine-Directed Lithiation of Iodopyridines

The 2-fluoro substituent enables directed ortho-metalation chemistry that is inaccessible with non-fluorinated analogs. In a study applying the first metalation of aryl iodides to iodopyridines, researchers successfully performed directed ortho-lithiation on 2-fluoro-3-iodopyridine and 2-chloro-3-iodopyridine, generating lithio intermediates in high yields that were subsequently trapped with electrophiles to produce polysubstituted pyridines [1]. The ortho-lithiation occurs adjacent to the fluorine substituent, demonstrating that the fluorine serves as a directing group for metalation. While this study used 2-fluoro-3-iodopyridine (mono-iodo) rather than 2-fluoro-3,6-diiodopyridine, the class-level inference applies directly: the 2-fluoro group in the diiodo analog will similarly direct metalation to the adjacent 3-position, while the 6-iodo substituent remains available for orthogonal cross-coupling chemistry. This orthogonal reactivity profile—metalation at C3 versus cross-coupling at C6—is not available with 3,6-diiodopyridine (no directing group) or 2-chloro-3,6-diiodopyridine (chlorine is a weaker ortho-director).

Directed ortho-lithiation Halogen-dance Organolithium intermediates

Analytical Differentiation: LogP and Polar Surface Area Enable Property-Based Purity Assessment

The computed physicochemical properties of 2-fluoro-3,6-diiodopyridine provide analytical benchmarks that differentiate it from related halogenated pyridine intermediates and enable purity assessment. The compound has a calculated LogP of 2.42990 and a topological polar surface area (PSA) of 12.89 Ų . For comparison, the non-fluorinated analog 3,6-diiodopyridine would have a lower LogP (estimated ~1.8–2.0 due to the absence of the hydrophobic fluorine substituent), while 2-fluoro-3-iodopyridine (mono-iodo) has a lower LogP (~1.6–1.8) owing to the loss of the second iodine. These differences in lipophilicity enable chromatographic separation (HPLC retention time differentiation) and provide a quantitative basis for purity verification by orthogonal analytical methods. The exact mass of 348.82600 Da further distinguishes this compound from chloro- or bromo-analogs via high-resolution mass spectrometry.

Lipophilicity LogP Polar surface area Quality control

2-Fluoro-3,6-diiodopyridine: Validated Application Scenarios for Research and Industrial Use


Sequential, Regioselective Synthesis of 2-Fluoro-3,6-Diarylpyridines for Medicinal Chemistry

Medicinal chemists requiring 2-fluoro-3,6-diarylpyridine scaffolds for structure-activity relationship (SAR) studies can leverage 2-fluoro-3,6-diiodopyridine for sequential Suzuki-Miyaura couplings. The electronic differentiation between the 3- and 6-iodo positions, imparted by the 2-fluoro group, enables installation of a first aryl group at the more activated iodine [1]. After purification, a second, distinct aryl group can be coupled at the remaining iodine under adjusted conditions. This two-step, one-pot-compatible sequence avoids the statistical mixtures and protection/deprotection steps required when using symmetrical 3,6-diiodopyridine. The 2-fluoro substituent remains intact throughout the sequence and can serve as a metabolically stable moiety or a handle for late-stage SₙAr in the final compound [2].

Orthogonal Functionalization via Metalation-Cross-Coupling Sequences

Research groups developing methodology for polysubstituted pyridine synthesis can exploit the orthogonal reactivity of 2-fluoro-3,6-diiodopyridine. The 6-iodo group can be selectively engaged in a first palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Negishi) [1]. Subsequently, directed ortho-lithiation adjacent to the 2-fluoro group generates a nucleophilic intermediate at the 4-position that can be trapped with electrophiles to introduce a third substituent [2]. Finally, the remaining 3-iodo group can be coupled or reduced. This orthogonal strategy—combining cross-coupling at C6, metalation/electrophilic trapping at C4, and a second cross-coupling at C3—produces highly substituted 2-fluoropyridines that are inaccessible via non-fluorinated or mono-halogenated precursors.

Agrochemical Intermediate Synthesis Requiring High-Throughput Coupling Efficiency

Industrial agrochemical discovery programs requiring parallel synthesis of diverse pyridine-based libraries benefit from the superior cross-coupling reactivity of the diiodo scaffold. The iodo substituents in 2-fluoro-3,6-diiodopyridine undergo oxidative addition to Pd(0) catalysts at rates approximately 10² to 10⁴ times faster than bromo- or chloro-analogs [1]. This high reactivity enables: (a) reduced catalyst loadings (0.1–0.5 mol% vs. 2–5 mol% for bromides), (b) shorter reaction times, (c) lower reaction temperatures (room temperature vs. 80–100°C), and (d) broader functional group tolerance. For high-throughput parallel synthesis platforms, these factors translate directly to higher success rates across diverse coupling partners and reduced purification burden due to cleaner conversion [2].

SₙAr-Based Late-Stage Functionalization of Fluorinated Pyridine Cores

Researchers performing late-stage functionalization on pyridine scaffolds can utilize the enhanced SₙAr reactivity conferred by the 2-fluoro substituent. The 320-fold rate acceleration observed for 2-fluoropyridine relative to 2-chloropyridine in SₙAr reactions [1] indicates that nucleophiles (amines, alkoxides, thiols) will displace the 2-fluoro group in 2-fluoro-3,6-diiodopyridine under significantly milder conditions than the corresponding chloro analog. In a synthetic sequence where the two iodines have been functionalized via cross-coupling, the remaining 2-fluoro group can be cleanly displaced by a nucleophile to install a final substituent at C2, enabling access to fully substituted pyridines without requiring pre-installation of the C2 substituent.

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